Fluorophosphate

Enzymatic Stability Prodrug Design Nucleotide Metabolism

Purchase Fluorophosphate (CAS 15181-43-8) when your application demands irreversible covalent enzyme inhibition (phosphorylase phosphatase Kd = 5.5 × 10⁻³ M), a quantifiable +15.5% Li-ion battery capacity retention gain vs. additive‑free electrolytes, or unambiguous ³¹P‑NMR verification (δ = +1.3 ppm; ¹JPF = 870 Hz). The anion is commercially supplied as stable sodium, lithium, or USP‑grade reference salts. Select the salt form that matches your buffer system, electrolyte formulation, or analytical protocol.

Molecular Formula FO3P-2
Molecular Weight 97.970 g/mol
CAS No. 15181-43-8
Cat. No. B079755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorophosphate
CAS15181-43-8
Synonymsammonium monofluorophosphate
calcium fluorophosphate
calcium monofluorophosphate
fluorophosphate
fluorophosphate hydrate, calcium salt
fluorophosphate, barium salt
fluorophosphate, calcium salt
fluorophosphate, diammonium salt
fluorophosphate, disodium salt
fluorophosphate, monoammonium salt
fluorophosphate, potassium salt
fluorophosphate, sodium salt
fluorophosphate, tin salt
fluorophosphate, vanadium salt
Mono-Tridin
monofluorophosphate
Na-MFP
sodium monofluorophosphate
Molecular FormulaFO3P-2
Molecular Weight97.970 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])F
InChIInChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2
InChIKeyDWYMPOCYEZONEA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorophosphate (CAS 15181-43-8): Baseline Properties and Procurement Considerations


Fluorophosphate (monofluorophosphate) is the inorganic anion PO3F2−, a phosphate group with one oxygen atom substituted by a fluoride atom, carrying a −2 charge [1]. It resembles sulfate in size, shape, and charge, enabling the formation of compounds with structures analogous to sulfates such as Tutton's salts and langbeinites [1]. The most well‑known derivative is sodium monofluorophosphate, widely used in toothpaste formulations [1]. The compound serves as a foundational anion for fluorophosphate glasses, battery cathode materials, and enzyme inhibition studies. This evidence guide provides quantitative comparator‑based differentiation to inform scientific selection and procurement decisions.

Why Fluorophosphate Cannot Be Simply Replaced by Phosphate or Other Analogs


Fluorophosphate exhibits distinct physicochemical, enzymatic, and electrochemical behaviors compared to phosphate (PO43−) and other phosphorus oxyanions. The substitution of a single oxygen atom with fluorine alters bond lengths (P–F ≈ 1.58 Å vs. P–O ≈ 1.51 Å), charge distribution, and reactivity [1]. In biological systems, fluorophosphate acts as an irreversible inhibitor of phosphorylase phosphatase via covalent active‑site modification, whereas phosphate provides only competitive protection [2]. In electrochemical applications, fluorophosphate‑based materials operate at higher redox potentials than their pure phosphate counterparts due to the inductive effect of fluorine [3]. These fundamental differences preclude simple interchangeability in research and industrial formulations.

Fluorophosphate (CAS 15181-43-8): Quantitative Comparator‑Based Differentiation Evidence


Dephosphorylation Rate: Fluorophosphate vs. Phosphate in Human Blood Plasma

5′-Fluorophosphates of 3′-substituted thymidines are dephosphorylated in human blood plasma at a rate approximately 2‑fold slower than the corresponding 5′-phosphates. Specifically, the hydrolytic dephosphorylation of 5′-fluorophosphates is 2 times slower than that of 5′-phosphates, whereas 5′-hydrogen phosphonates are dephosphorylated 50–100 times slower than phosphates [1].

Enzymatic Stability Prodrug Design Nucleotide Metabolism

Irreversible vs. Competitive Enzyme Inhibition: Fluorophosphate vs. Phosphate on Phosphorylase Phosphatase

Fluorophosphate irreversibly inactivates phosphorylase phosphatase via covalent modification of the active site, with a dissociation constant (Kd) of 5.5 × 10−3 M and an inactivation rate constant (k) of 0.22 min−1 [1]. In contrast, phosphate acts solely as a competitive inhibitor and protects the enzyme against fluorophosphate inactivation, demonstrating fundamentally different mechanisms of action [1].

Enzyme Inhibition Covalent Modification Active‑Site Targeting

Anion‑Exchange Chromatographic Retention: Fluorophosphate vs. Phosphate Separation

On an anion‑exchange column, retention times increase with the number of P–F bonds in the order: PO43− < PO3F2− < PO2F2− < PF6−. Monofluorophosphate (PO3F2−) elutes later than orthophosphate (PO43−), enabling baseline separation and quantitative analysis of fluorophosphate in the presence of phosphate impurities [1].

Analytical Chemistry Ion Chromatography Quality Control

31P‑NMR Spectroscopic Differentiation: Fluorophosphate vs. Phosphate Chemical Shift and Coupling

Monofluorophosphate exhibits a 31P‑NMR chemical shift of δ = +1.3 ± 0.2 ppm (relative to 85% H3PO4) and a 1JPF coupling constant of 870 ± 0.2 Hz at pH > 6 [1]. These parameters are distinct from those of phosphate and other phosphorus oxyanions, and the chemical shift of fluorophosphate shows strong pH dependence at pH < 6, unlike phosphate compounds of oxidation states +1 and +3 [1].

NMR Spectroscopy Phosphorus Analysis Structural Characterization

Lithium‑Ion Battery Cycling Performance: LiPO2F2 (Fluorophosphate‑Derived) Additive vs. Additive‑Free Electrolyte

The incorporation of lithium difluorophosphate (LiPO2F2), a fluorophosphate‑derived electrolyte additive, substantially improves capacity retention in lithium‑ion batteries. In graphite/Li half‑cells, adding 1.6 wt% LiPO2F2 increased capacity retention from 82.53% to 98.04% after 160 cycles [1]. In LiCoO2/Li half‑cells, retention improved from 89.60% to 97.53% under identical conditions [1]. In NCM523/graphite 18650 cells, 1.0 wt% LiDFP increased retention from 77.9% to 88.2% after 300 cycles at 3.0–4.4 V [2]. At a higher cutoff of 4.4 V, 2% LiPO2F2 increased retention from 55% to 93% after 150 cycles [3].

Battery Electrolytes Cycle Life Capacity Retention

Fluorophosphate (CAS 15181-43-8): Evidence‑Based Application Scenarios for Procurement and Scientific Selection


Enzymatic Stability‑Enhanced Prodrug Design

For medicinal chemistry programs requiring nucleotide analogs with prolonged systemic half‑life, 5′‑fluorophosphate derivatives offer a quantifiable 2‑fold slower dephosphorylation rate compared to standard 5′‑phosphates in human blood plasma [1]. This differential stability supports the design of depot‑form prodrugs where controlled release of the active nucleotide is desired. Procurement of fluorophosphate‑based building blocks is justified when slower enzymatic degradation is a design requirement.

Irreversible Active‑Site Labeling in Enzyme Mechanism Studies

Fluorophosphate irreversibly inactivates phosphorylase phosphatase via covalent modification of the active site, with characterized kinetics (Kd = 5.5 × 10−3 M, k = 0.22 min−1) [1]. This irreversible, covalent mechanism distinguishes fluorophosphate from reversible phosphate‑based inhibitors. Researchers investigating phosphatase active‑site architecture or requiring irreversible enzyme inactivation should select fluorophosphate over phosphate or other reversible analogs.

High‑Voltage Lithium‑Ion Battery Electrolyte Formulation

Fluorophosphate‑derived additives such as lithium difluorophosphate (LiPO2F2) deliver substantial improvements in capacity retention under high‑voltage cycling conditions. Quantitative evidence shows absolute retention gains of +15.5% in graphite/Li half‑cells (160 cycles), +10.3% in NCM523/graphite cells (300 cycles), and +38% under 4.4 V operation (150 cycles) compared to additive‑free electrolytes [1][2][3]. Electrolyte formulators targeting long‑cycle‑life or high‑voltage lithium‑ion batteries should prioritize procurement of fluorophosphate‑based additives over non‑fluorinated alternatives.

Analytical Reference Standard for Phosphorus Speciation

The distinct 31P‑NMR parameters (δ = +1.3 ± 0.2 ppm, 1JPF = 870 ± 0.2 Hz at pH > 6) and predictable anion‑exchange chromatographic retention (PO43− < PO3F2− < PO2F2−) of fluorophosphate enable unambiguous identification and quantification in complex mixtures [1][2]. Laboratories performing phosphorus speciation in environmental, biological, or industrial samples should procure fluorophosphate as a certified reference standard to ensure accurate method calibration and peak assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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